molecular formula C11H12N2O B045323 Vasicine CAS No. 6159-56-4

Vasicine

Cat. No.: B045323
CAS No.: 6159-56-4
M. Wt: 188.23 g/mol
InChI Key: YIICVSCAKJMMDJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Vasicine, a quinazoline alkaloid found in Justicia adhatoda , primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition. Inhibition of these enzymes can increase acetylcholine levels, potentially improving cognitive function .

Mode of Action

This compound acts as a potent inhibitor of AChE and BChE . By binding to these enzymes, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the synaptic cleft. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Biochemical Pathways

The metabolic pathway of this compound in vivo and in vitro mainly involves monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . These processes transform this compound into various metabolites, some of which also exhibit inhibitory activity against AChE and BChE, albeit weaker than this compound itself .

Pharmacokinetics

This compound undergoes extensive metabolism in the body, with a total of 72 metabolites identified in rat models . The main metabolic soft spots in the chemical structure of this compound are the 3-hydroxyl group and the C-9 site . Renal clearance is the major excretion pathway of this compound, indicating that the compound and its metabolites are primarily eliminated through the urine .

Result of Action

The inhibition of AChE and BChE by this compound leads to increased acetylcholine levels, which can enhance cholinergic transmission . This can potentially improve cognitive function in conditions like Alzheimer’s disease . It’s important to note that most metabolites of this compound maintain potential inhibitory activity against ache and bche, but weaker than that of this compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in vitro technologies such as callus-mediated regeneration and cell suspension culture, boosted with elicitors, can enhance the accumulation of this compound . Additionally, the metabolic activity of this compound can be affected by factors such as the presence of other drugs, individual genetic variations in metabolizing enzymes, and renal function .

Biochemical Analysis

Biochemical Properties

Vasicine interacts with various enzymes, proteins, and other biomolecules. It has been studied in combination with the related alkaloid vasicinone . Both the alkaloids in combination showed pronounced bronchodilatory activity in vivo and in vitro . This compound has a cardiac–depressant effect, while vasicinone is a weak cardiac stimulant .

Cellular Effects

This compound has shown effects on various types of cells and cellular processes. For instance, it has been found to have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . In a study, the therapeutic effects and mechanistic basis of Adhatoda vasica (AV) aqueous extract on mouse models of acute allergic as well as severe asthma subtypes were elucidated .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound has a cardiac–depressant effect, while vasicinone is a weak cardiac stimulant; the effect can be normalized by combining the alkaloids .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, attenuation of cognitive dysfunction in all three neuroinflammation zebrafish models by this compound in a study may recommend this compound as a potential molecule for treating neuroinflammatory and neurodegenerative diseases .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. The metabolic pathway of VAS in vivo and in vitro mainly involved monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vasicine can be synthesized through various methods, including high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC). One common method involves the extraction of this compound from the leaves of Justicia adhatoda using solvents like methanol, acetone, and acetonitrile. The extraction process can be enhanced using techniques such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources. The leaves of Justicia adhatoda are dried and powdered, followed by extraction using solvents. The extract is then purified using column chromatography and preparative thin-layer chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Vasicine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form several metabolites through processes such as monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form vasicinone using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions involving this compound often use reagents like halogens and acids.

Major Products Formed: The major products formed from these reactions include vasicinone, vasicinol, and vasicinolone .

Scientific Research Applications

Vasicine has a wide range of scientific research applications:

Comparison with Similar Compounds

Vasicine is structurally related to several other quinazoline alkaloids, including:

Uniqueness: this compound is unique due to its combination of bronchodilatory, expectorant, and anti-inflammatory properties, making it a versatile compound in treating respiratory ailments. Its potential as an acetylcholinesterase inhibitor also sets it apart from other similar compounds .

Properties

IUPAC Name

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIICVSCAKJMMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CC=CC=C3N=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317988
Record name (±)-Vasicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6159-56-4, 6159-55-3
Record name (±)-Vasicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6159-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Vasicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-Vasicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vasicine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VASICINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VFV53RMC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary mechanisms of action attributed to vasicine?

A1: this compound exerts its effects through multiple mechanisms, including:

  • Bronchodilation: this compound exhibits bronchodilatory effects, potentially by stimulating β2-adrenergic receptors or inhibiting phosphodiesterase enzymes [].
  • Anti-inflammatory Action: It demonstrates anti-inflammatory activity, possibly by inhibiting inflammatory mediators like prostaglandins and leukotrienes [, ].
  • Antimicrobial Effects: this compound possesses antimicrobial properties against various bacteria and fungi, potentially disrupting cell wall synthesis or interfering with metabolic pathways [, ].
  • Antioxidant Properties: It displays antioxidant activity by scavenging free radicals and protecting against oxidative stress [, ].

Q2: Does this compound interact with the cholinergic system?

A2: Yes, research indicates that this compound acts as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) []. This inhibition leads to increased levels of acetylcholine, a neurotransmitter involved in various functions, including muscle contraction, memory, and cognition.

Q3: Can this compound impact biofilm formation?

A3: Studies suggest that this compound, along with extracts from Adhatoda vasica, exhibit significant antibiofilm activity against bacteria like Streptococcus pneumoniae []. This finding highlights its potential in combating drug-resistant bacterial infections.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol.

Q5: Which spectroscopic techniques are used to characterize this compound?

A5: Various spectroscopic methods are employed to identify and confirm the structure of this compound, including:

  • Thin Layer Chromatography (TLC): TLC helps in initial identification and assessment of this compound purity [, ].
  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with detectors like Diode Array Detection (DAD) or Mass Spectrometry (MS), enables separation and quantification of this compound in plant extracts and formulations [, , ].
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about functional groups present in this compound, aiding in structural elucidation [, ].
  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy (both 1H and 13C NMR) offers detailed structural information about the arrangement of atoms in this compound [, ].

Q6: Is this compound stable under different processing conditions?

A6: The stability of this compound can be influenced by factors like temperature, pH, and exposure to light. Research suggests that microencapsulation techniques, using materials like gum acacia or maltodextrin, can enhance this compound's stability during processing and storage [, ].

Q7: How is this compound absorbed and distributed in the body?

A7: While detailed PK studies are limited, research indicates that this compound is absorbed following oral administration in rats, achieving peak plasma concentrations after a few hours []. Further investigation is needed to fully understand its absorption and distribution characteristics in humans.

Q8: What are the main metabolic pathways of this compound?

A8: this compound undergoes extensive metabolism, primarily in the liver, through reactions like hydroxylation, oxidation, sulfation, and glucuronidation []. These metabolic transformations can alter its activity and clearance from the body.

Q9: What in vitro models have been used to study the biological activity of this compound?

A9: Various in vitro models are employed to investigate this compound's effects, including:

  • Enzyme Inhibition Assays: These assess this compound's inhibitory potential against enzymes like AChE, BChE, protease, α-amylase, and α-glucosidase [, , ].
  • Antioxidant Assays: Methods like DPPH radical scavenging, ABTS radical scavenging, and ferric reducing power assays evaluate this compound's antioxidant capacity [].
  • Cell Culture Studies: Researchers utilize cell lines, such as lung cancer cells (A549) and macrophages (THP-1), to study this compound's cytotoxic and protective effects [, , ].

Q10: What in vivo models have been used to study this compound's effects?

A11: Animal models, particularly rodents and zebrafish, are used to evaluate this compound's therapeutic potential. Studies in rats have explored its bronchodilatory and anti-inflammatory effects [, ]. Zebrafish models have been employed to investigate its neuroprotective properties and its efficacy in mitigating neuroinflammation-induced cognitive impairment [, ].

Q11: Has this compound been investigated for its potential in treating specific diseases?

A11: Yes, preclinical studies suggest this compound's potential in various disease conditions:

  • Respiratory Diseases: Its bronchodilatory and anti-inflammatory actions make it a potential therapeutic agent for asthma and bronchitis [].
  • Neurological Disorders: Its ability to inhibit AChE and BChE and its neuroprotective effects in zebrafish models suggest its potential in Alzheimer's disease and other neurodegenerative conditions [].
  • Bacterial Infections: Its antimicrobial and antibiofilm activities highlight its potential against infections, particularly those caused by drug-resistant bacteria [, ].

Q12: What are the common analytical methods used to quantify this compound?

A12: Several analytical techniques are employed for this compound quantification:

  • High-Performance Thin Layer Chromatography (HPTLC): HPTLC, often combined with densitometry, offers a rapid and efficient way to quantify this compound in plant material and formulations [, , , ].
  • High-Performance Liquid Chromatography (HPLC): HPLC, coupled with detectors like UV-Vis or MS, is widely used for sensitive and accurate quantification of this compound [, , ].
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC, with its increased resolution and sensitivity, provides enhanced separation and quantification of this compound, especially in complex matrices [].

Q13: Have these analytical methods been validated?

A14: Yes, researchers have validated analytical methods like HPTLC and HPLC for this compound analysis following ICH (International Conference on Harmonisation) guidelines. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the analytical data [, , ].

Q14: How do structural modifications of this compound affect its biological activity?

A15: Structural changes to the this compound core can significantly influence its pharmacological properties. For example, studies indicate that the 3-hydroxyl group and the C-9 position are susceptible to metabolic modifications, impacting its activity and pharmacokinetic properties [, ]. Designing and synthesizing this compound analogs with improved potency, selectivity, and metabolic stability is an active area of research.

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